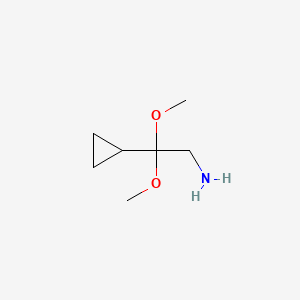
2-Cyclopropyl-2,2-dimethoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is an organic compound with the molecular formula C7H15NO2. It is a cyclopropyl derivative with two methoxy groups and an amine group attached to an ethan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable precursor, followed by the introduction of methoxy groups and the amine functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control over reaction parameters, such as temperature and flow rate, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
2-Cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary amines.
科学的研究の応用
2-Cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, facilitating reactions with other molecules. The methoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-2,2-dimethoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropylamine: Lacks the methoxy groups, making it less complex.
2,2-Dimethoxyethan-1-amine: Lacks the cyclopropyl group, affecting its reactivity.
Uniqueness
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is unique due to the combination of the cyclopropyl ring, methoxy groups, and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-cyclopropyl-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-7(5-8,10-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |
InChIキー |
FMECWUZLGDGBGP-UHFFFAOYSA-N |
正規SMILES |
COC(CN)(C1CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
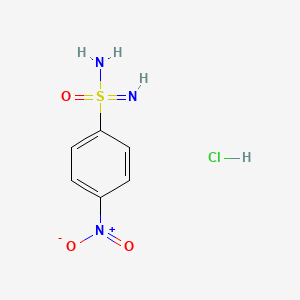
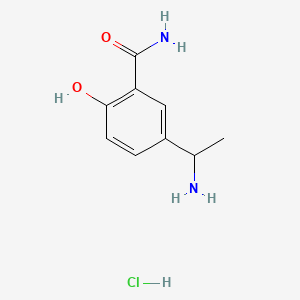
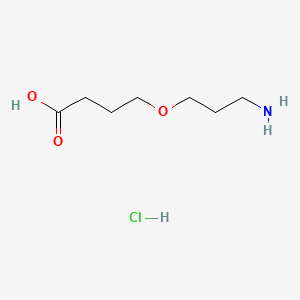
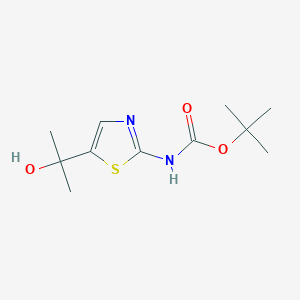
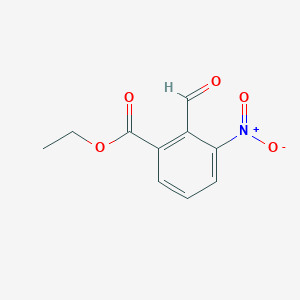
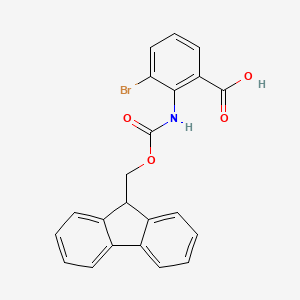
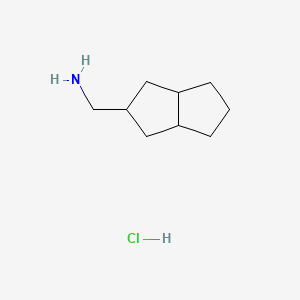
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

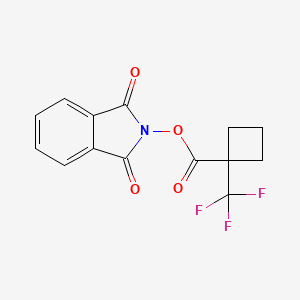
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
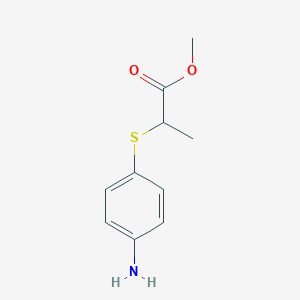
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
